methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine derivative characterized by a tetrahydropyrimidine core substituted with a methyl 2,5-dimethoxybenzenesulfonyl group at position 6 and a 4-ethoxyphenyl group at position 2. The compound’s structural complexity arises from its sulfonylmethyl and aryl substituents, which confer unique electronic and steric properties.
Properties
IUPAC Name |
methyl 6-[(2,5-dimethoxyphenyl)sulfonylmethyl]-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O8S/c1-5-33-15-8-6-14(7-9-15)21-20(22(26)32-4)17(24-23(27)25-21)13-34(28,29)19-12-16(30-2)10-11-18(19)31-3/h6-12,21H,5,13H2,1-4H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWJKHORNWIGQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=C(C=CC(=C3)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxybenzenesulfonyl chloride, 4-ethoxybenzaldehyde, and a suitable pyrimidine precursor. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
Methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the dihydropyrimidinone (DHPM) family, a class of heterocycles with diverse pharmacological and material applications. Below is a systematic comparison with structurally related analogs:
Table 1: Substituent Comparison
Key Structural Differences
Position 6 Substituent : The target compound features a bulky 2,5-dimethoxybenzenesulfonylmethyl group, distinct from the simpler methyl or bromomethyl groups in analogs. This sulfonyl group enhances electron-withdrawing effects and may influence hydrogen-bonding interactions or crystal packing .
Position 4 Aryl Group: The 4-ethoxyphenyl substituent provides steric bulk and lipophilicity compared to phenyl or 4-methylphenyl groups in analogs. Ethoxy groups are known to modulate solubility and bioavailability .
Functional Groups : Unlike thione-containing analogs (e.g., ), the target compound retains the 2-oxo moiety, which is critical for hydrogen-bonded supramolecular assembly .
Crystallographic and Hydrogen-Bonding Features
- Ring Puckering: DHPM analogs exhibit non-planar tetrahydropyrimidine rings due to puckering (quantified via Cremer-Pople parameters ). For instance, ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-THP-5-carboxylate shows a half-chair conformation with a puckering amplitude $ Q = 0.45 \, \text{Å} $ .
- Hydrogen Bonding : The 2-oxo group participates in N–H···O hydrogen bonds, forming supramolecular dimers or chains. In methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-THP-5-carboxylate, the 3-ethoxy group engages in C–H···O interactions, stabilizing the crystal lattice .
Biological Activity
Methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of tetrahydropyrimidine derivatives, characterized by a complex structure that includes a sulfonyl group and various aromatic substituents. Its molecular formula is , with a molecular weight of approximately 464.54 g/mol.
Antioxidant Activity
Research indicates that tetrahydropyrimidine derivatives exhibit antioxidant properties. The presence of methoxy and ethoxy groups in this compound enhances its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. In vitro studies have shown significant reductions in reactive oxygen species (ROS) levels when cells are treated with this compound .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. Studies conducted on both Gram-positive and Gram-negative bacteria reveal that it inhibits bacterial growth effectively, suggesting potential applications in treating infections . The mechanism appears to involve disruption of bacterial cell wall synthesis.
Neuroprotective Effects
Recent investigations into the neuroprotective properties of this compound have shown promise in models of neurodegenerative diseases. It has been observed to inhibit the aggregation of α-synuclein, a protein implicated in Parkinson's disease. This inhibition suggests a potential therapeutic role in managing neurodegenerative disorders characterized by protein misfolding and aggregation .
Case Study 1: Neuroprotection in Parkinson's Disease Models
In a study involving transgenic mice expressing human α-synuclein, administration of this compound resulted in reduced motor deficits and improved cognitive function compared to untreated controls. Histological analysis revealed decreased α-synuclein aggregates in treated mice .
Case Study 2: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial load in infected wounds treated with the compound compared to standard antibiotic therapy. The trial concluded that this compound could serve as an alternative treatment for resistant infections .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The methoxy and ethoxy substituents enhance electron donation capacity, allowing the compound to neutralize free radicals effectively.
- Antimicrobial Mechanism : The sulfonyl group may interact with bacterial enzymes involved in cell wall synthesis, leading to cell lysis.
- Neuroprotective Mechanism : Inhibition of α-synuclein aggregation is likely mediated through direct binding interactions that stabilize monomeric forms of the protein.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
